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Compound of Interest

Compound Name: Oleic Acid-2,6-diisopropylanilide

Cat. No.: B597161

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich der hemmenden Wirkung von Oleinsaure-2,6-
diisopropylanilid auf die Cholesterinveresterung im Vergleich zu anderen bekannten

Inhibitoren. Die hier prasentierten experimentellen Daten und Protokolle sollen Forschern als
Ressource fir die Auswahl und Anwendung geeigneter Werkzeuge in der Untersuchung des
Cholesterinstoffwechsels dienen.

Zusammenfassung der quantitativen Daten

Die Wirksamkeit von Inhibitoren der Acyl-CoA:Cholesterin-Acyltransferase (ACAT), dem
Schlusselenzym der Cholesterinveresterung, wird typischerweise durch den IC50-Wert
ausgedruckt. Dieser Wert gibt die Konzentration eines Inhibitors an, bei der die Enzymaktivitat
um 50 % reduziert wird. Ein niedrigerer IC50-Wert deutet auf eine hohere Potenz des Inhibitors
hin.

Oleinsaure-2,6-diisopropylanilid, auch bekannt als Sandoz 58-035, erweist sich als ein
hochpotenter Inhibitor des ACAT-Enzyms.[1] Die folgende Tabelle vergleicht seine Wirksamkeit
mit der anderer haufig verwendeter ACAT-Inhibitoren.
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Inhibitor

Andere
Bezeichnunge
n

IC50 (ACAT1)

IC50 (ACAT2)

Anmerkungen

Oleinsaure-2,6-

diisopropylanilid

Sandoz 58-035

7nM

Hochpotenter,
kompetitiver
Inhibitor.[1][2]

Avasimib

CI-1011, PD-
148515

24 uM

9.2 uM

Oral wirksamer
Inhibitor, der in
klinischen
Studien
untersucht
wurde.[3][4]

F12511

39 nM

110 nM

Potenter Inhibitor
mit leichter
Selektivitat fir
ACAT1.[5]

CI-976

PD 128042

73 nM

Potenter und
selektiver ACAT-
1-Inhibitor.[3][6]

K-604

0.45 M

102.85 pM

Hochselektiver
Inhibitor fir
ACATL.[1][2][4]
[718]

Pactimib

CS-505

4.9 pM

3.0 uM

Dualer ACAT1/2-
Inhibitor.[9][10]

Hinweis: Die IC50-Werte konnen je nach den spezifischen experimentellen Bedingungen

variieren.

Detaillierte experimentelle Protokolle

Zur Bestimmung der hemmenden Wirkung auf die Cholesterinveresterung kénnen

verschiedene Assays durchgefuhrt werden. Nachfolgend finden Sie detaillierte Protokolle fur
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einen zellbasierten und einen enzymbasierten Assay.

Zellbasierter Assay zur Messung der
Cholesterinveresterung

Dieser Assay misst die Bildung von Cholesterinestern in kultivierten Zellen nach Zugabe eines
radioaktiv markierten Vorlaufers.

Materialien:

Zellkulturmedium (z.B. DMEM)

o Fotales Kélberserum (FCS)

o Lipoprotein-defizientes Serum (LPDS)

o [3H]-Olsaure

 Testinhibitoren (z.B. Oleinsaure-2,6-diisopropylanilid)

e Phosphat-gepufferte Salzlosung (PBS)

o Ldsungsmittel zur Lipidextraktion (z.B. Hexan:Isopropanol 3:2, v/v)
o Dunnschichtchromatographie (DC)-Platten (Silikagel)

o Laufmittel fur die DC (z.B. Hexan:Diethylether:Essigséure 80:20:1, v/v/v)
o Szintillationszéhler und Szintillationsflissigkeit

Protokoll:

o Zellkultur: Kultivieren Sie adharente Zellen (z.B. humane Fibroblasten oder Makrophagen) in
6-Well-Platten bis zur Konfluenz.

o Cholesterin-Depletion: Entfernen Sie das Kulturmedium und inkubieren Sie die Zellen flur 24-
48 Stunden in einem Medium, das Lipoprotein-defizientes Serum (LPDS) enthalt, um die
zellularen Cholesterinspeicher zu entleeren.
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Inhibitor-Inkubation: Behandeln Sie die Zellen mit verschiedenen Konzentrationen des
Testinhibitors (verdinnt in LPDS-Medium) fur 1-2 Stunden.

Stimulation der Veresterung: Fiugen Sie dem Medium Low-Density-Lipoprotein (LDL) als
exogene Cholesterinquelle und [3H]-Olsaure hinzu. Inkubieren Sie die Zellen fiir weitere 4-6
Stunden.

Zellernte und Lipidextraktion: Waschen Sie die Zellen zweimal mit eiskaltem PBS und
lysieren Sie sie. Extrahieren Sie die Lipide aus dem Zelllysat mit einer Hexan:lsopropanol-
Mischung.

Dunnschichtchromatographie: Trocknen Sie die organische Phase unter Stickstoff ab und
|I6sen Sie die Lipide in einem kleinen Volumen Chloroform. Tragen Sie die Proben auf eine
DC-Platte auf und entwickeln Sie diese im entsprechenden Laufmittel.

Quantifizierung: Identifizieren Sie die Cholesterinester-Banden (im Vergleich zu einem
Standard) und kratzen Sie diese von der Platte. Messen Sie die Radioaktivitat mittels
Flissigszintillationszéhlung.

Datenanalyse: Berechnen Sie die prozentuale Hemmung der Cholesterinesterbildung fur
jede Inhibitorkonzentration im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den
IC50-Wert.

Enzymbasierter Assay zur Messung der ACAT-Aktivitat

Dieser Assay misst die Aktivitat von ACAT in mikrosomalen Préaparationen durch die

Quantifizierung der Bildung von radioaktiv markierten Cholesterinestern.

Materialien:

Mikrosomenpraparation aus Leber oder kultivierten Zellen
Reaktionspuffer (z.B. 0,1 M Kaliumphosphatpuffer, pH 7,4)
Rinderserumalbumin (BSA)

Cholesterin
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[**C]-Oleoyl-CoA

Testinhibitoren

Lésungsmittel zur Lipidextraktion (z.B. Chloroform:Methanol 2:1, v/v)
Dunnschichtchromatographie (DC)-Platten und Laufmittel

Szintillationszahler

Protokoll:

Reaktionsansatz: Bereiten Sie einen Reaktionsmix vor, der den Puffer, BSA und Cholesterin
enthalt.

Inhibitor-Inkubation: Inkubieren Sie die Mikrosomenpraparation mit verschiedenen
Konzentrationen des Testinhibitors bei 37°C fur 15-30 Minuten.

Enzymatische Reaktion: Starten Sie die Reaktion durch Zugabe von [**C]-Oleoyl-CoA.
Inkubieren Sie den Ansatz fur 10-20 Minuten bei 37°C.

Reaktionsstopp und Extraktion: Stoppen Sie die Reaktion durch Zugabe von
Chloroform:Methanol. Extrahieren Sie die Lipide in die organische Phase.

Analyse und Quantifizierung: Fuhren Sie die Dinnschichtchromatographie und die
Quantifizierung der radioaktiv markierten Cholesterinester wie im zellbasierten Assay
beschrieben durch.

Datenanalyse: Bestimmen Sie die prozentuale Hemmung der ACAT-Aktivitat und den IC50-
Wert.

Visualisierungen

Die folgenden Diagramme illustrieren den Signalweg der Cholesterinveresterung und einen

allgemeinen Arbeitsablauf fiir die experimentelle Uberpriifung von Inhibitoren.
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Abbildung 1: Signalweg der Cholesterinveresterung und der Angriffspunkt von Inhibitoren.
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Abbildung 2: Allgemeiner Arbeitsablauf zur Bestimmung der Inhibitorwirksamkeit.
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Abbildung 3: Logische Darstellung des relativen Potenzvergleichs verschiedener ACAT-
Inhibitoren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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